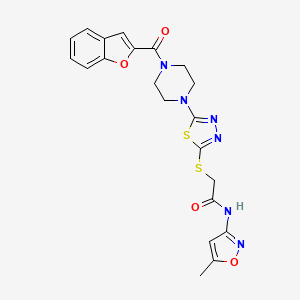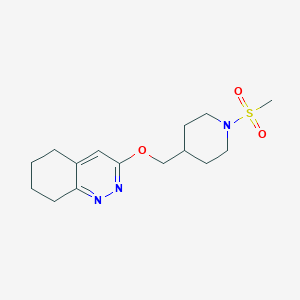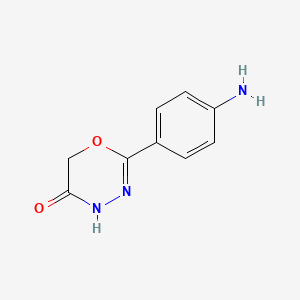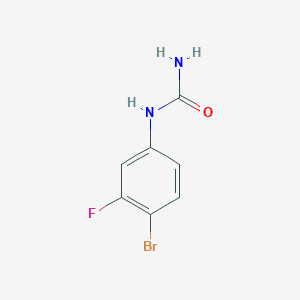![molecular formula C25H17N3O6 B2382811 N-[3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 942876-53-1](/img/structure/B2382811.png)
N-[3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chromene and Pyrazole Derivatives in Material Science
Chromene and pyrazole derivatives have found applications in the synthesis of photochromic materials. For example, chromene chromium carbene complexes have been utilized in the synthesis of naphthopyran and naphthopyrandione units, which are key components in photochromic materials (Rawat, Prutyanov, & Wulff, 2006). These materials have significant potential in various applications, including smart windows and optical data storage devices.
Organic Synthesis and Catalysis
In organic synthesis, derivatives of chromenes and pyrazoles serve as intermediates for synthesizing complex molecules. For instance, novel copper(II), cobalt(II), and nickel(II) complexes with chromene-thiadiazole derivatives have been synthesized, showcasing the versatility of these compounds in forming metal-organic frameworks, which are useful in catalysis and material science (Myannik et al., 2018).
Biological and Medicinal Research
Chromene and pyrazole derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. Compounds within this class have shown potential as antimicrobial, antifungal, and anticancer agents. Synthesis and microbial activity studies of novel 3-methyl-2-pyrazolin-5-one derivatives highlight the antimicrobial potential of these compounds, underscoring their importance in developing new therapeutic agents (Mostafa, El-Salam, & Alothman, 2013).
Direcciones Futuras
Given the biological and pharmaceutical properties of coumarin derivatives , this compound could be a subject of future research in these fields. Future studies could focus on elucidating its synthesis procedures, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.
Propiedades
IUPAC Name |
N-[3,5-dimethyl-1-(2-oxochromene-3-carbonyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O6/c1-13-21(26-22(29)17-11-15-7-3-5-9-19(15)33-24(17)31)14(2)28(27-13)23(30)18-12-16-8-4-6-10-20(16)34-25(18)32/h3-12H,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOVJSMBZBFIAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=CC=CC=C3OC2=O)C)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride](/img/structure/B2382728.png)


![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate](/img/structure/B2382732.png)
![1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2382733.png)
![2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol](/img/structure/B2382734.png)

![(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B2382736.png)
![(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2382737.png)
![2,6,9-Trioxaspiro[4.5]decan-10-one](/img/structure/B2382739.png)

![{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}(phenyl)methanone](/img/structure/B2382742.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2382749.png)
![7-butyl-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2382751.png)